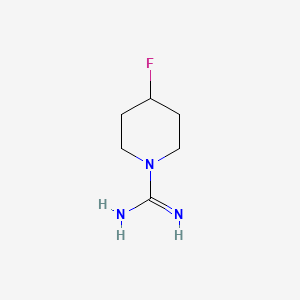
1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polar [3+2] Cycloaddition Reactions
Pyrrolidines, including those structurally similar to 1-(2-Azidoethyl)-3-(fluoromethyl)pyrrolidine, are significant for their biological effects and have applications in medicine, such as in the synthesis of drugs, and in the industry, such as in dyes or agrochemical substances. The study of their chemistry, including [3+2] cycloaddition reactions, is crucial for modern science, allowing for the synthesis of complex heterocyclic organic compounds under mild conditions (Żmigrodzka et al., 2022).
Chemosensor Development
Pyrrolidine derivatives have been explored for their potential in creating chemosensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker synthesized through click chemistry serves as a selective ratiometric and colorimetric chemosensor for Al(3+), highlighting the functional versatility of pyrrolidine structures in sensor technologies (Maity & Govindaraju, 2010).
Synthesis of Nucleosides
Pyrrolidine frameworks are utilized in the synthesis of nucleosides, offering pathways to create bioactive compounds. The fusion of various substrates with pyrrolidine derivatives demonstrates the adaptability of these compounds in synthesizing complex molecules, such as 1′-aza-C-nucleosides, which have potential applications in pharmaceuticals (Filichev & Pedersen, 2001).
Fluoroionophore for Selective Sensing
The application of pyrrolidine derivatives in developing fluoroionophores, which act as selective sensors for specific ions, exemplifies the integration of pyrrolidine structures in the development of advanced materials and sensing technologies. These compounds can significantly impact environmental monitoring and diagnostics (Maity & Govindaraju, 2010).
Antifungal Activity
Research into the biological activity of pyrrolidine derivatives, such as their antifungal properties, indicates their potential as bioactive agents. The synthesis of fluoropyrrolidines has shown that these compounds can exhibit high biological activities, demonstrating the importance of fluorinated pyrrolidine derivatives in developing new antifungal agents and highlighting the impact of fluorine atoms on biological activity (Xu et al., 2021).
Mécanisme D'action
Pyrrolidines
Pyrrolidine is a cyclic amine, and its derivatives are often used in the synthesis of pharmaceuticals and other organic compounds due to their versatile chemical properties .
Azides
The azide group (-N3) is a functional group that’s often used in click chemistry, a type of chemical reaction used for the rapid and efficient synthesis of molecular systems . Azides can react with alkynes to form a stable triazole ring, a reaction that’s often used to create complex molecular structures in pharmaceutical research .
Fluorinated compounds
The presence of a fluorine atom can significantly alter the properties of an organic compound. Fluorine can increase a compound’s stability, alter its reactivity, and increase its lipophilicity, which can enhance its ability to cross biological membranes .
Propriétés
IUPAC Name |
1-(2-azidoethyl)-3-(fluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13FN4/c8-5-7-1-3-12(6-7)4-2-10-11-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBPVCNAAMAPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







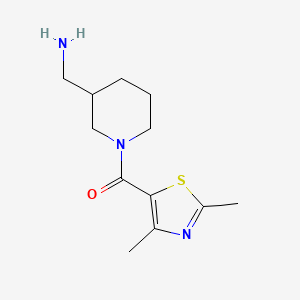

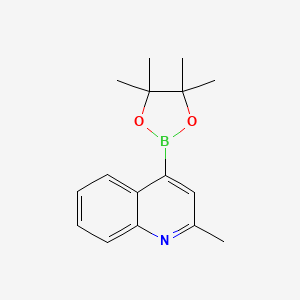
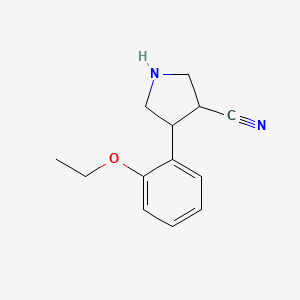
![3-(piperidin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1476537.png)
![3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1476538.png)
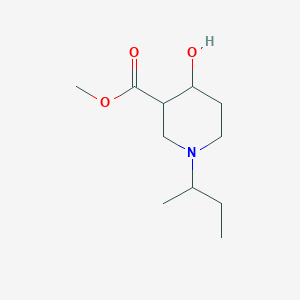
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)
